1-(2-(6-Bromopyridin-3-yl)pyrrolidin-1-yl)ethanone CAS number
1-(2-(6-Bromopyridin-3-yl)pyrrolidin-1-yl)ethanone CAS number
1-(2-(6-Bromopyridin-3-yl)pyrrolidin-1-yl)ethanone (CAS: 1352485-86-9): A Strategic Scaffold for nAChR Modulator Discovery and Heterocyclic Functionalization
Executive Summary
In the landscape of modern medicinal chemistry, the precise manipulation of alkaloid scaffolds is paramount for developing subtype-selective therapeutics. 1-(2-(6-Bromopyridin-3-yl)pyrrolidin-1-yl)ethanone (CAS: 1352485-86-9) represents a highly optimized, dual-functional building block[1]. Structurally, it is an N-acetylated derivative of 6-bromo-nornicotine. This specific functionalization pattern solves two critical synthetic challenges: the 6-bromo-pyridine moiety serves as an exceptionally reactive electrophile for transition-metal-catalyzed cross-coupling, while the N-acetyl group acts as a robust protecting group that prevents catalyst poisoning and unintended N-arylation.
This technical guide explores the mechanistic utility of this compound, detailing its physicochemical profile, validated synthetic workflows, and its downstream application in the discovery of nicotinic acetylcholine receptor (nAChR) modulators[2][3].
Physicochemical and Structural Profiling
The strategic value of CAS 1352485-86-9 lies in its orthogonal reactivity. The pyridine nitrogen exerts a strong electron-withdrawing effect via both induction and resonance, rendering the C6 position highly electron-deficient. This electronic environment significantly lowers the activation energy required for the oxidative addition of Palladium(0) into the C-Br bond[4]. Concurrently, the acetylation of the pyrrolidine nitrogen neutralizes its nucleophilicity, ensuring chemoselectivity during harsh cross-coupling conditions.
Table 1: Quantitative Physicochemical Properties
| Property | Value |
| Chemical Name | 1-(2-(6-Bromopyridin-3-yl)pyrrolidin-1-yl)ethan-1-one |
| CAS Registry Number | 1352485-86-9 |
| Molecular Formula | C11H13BrN2O |
| Molecular Weight | 269.14 g/mol |
| Structural Class | N-Acetyl-6-bromo-nornicotine derivative |
| Electrophilic Handle | C6-Bromide (Optimal for Pd-catalyzed oxidative addition) |
Mechanistic Utility in Synthetic Workflows
The primary application of this scaffold is the late-stage diversification of the pyridine ring. By utilizing Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), researchers can rapidly generate libraries of 6-substituted nornicotine analogs[5].
Fig 1: Palladium-catalyzed synthetic diversification of CAS 1352485-86-9.
Protocol: Suzuki-Miyaura Cross-Coupling at C6
This protocol describes the C-C bond formation to introduce aryl or heteroaryl groups at the 6-position. The use of Pd(dppf)Cl₂ is recommended due to its large bite angle, which facilitates the reductive elimination step.
Reagents & Materials:
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1-(2-(6-Bromopyridin-3-yl)pyrrolidin-1-yl)ethanone (1.0 equiv)
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Arylboronic acid or Heteroarylboronic acid (1.2 - 1.5 equiv)
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Pd(dppf)Cl₂·CH₂Cl₂ adduct (5 mol%)
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Potassium carbonate (K₂CO₃, 2.5 equiv)
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Solvent: 1,4-Dioxane / H₂O (4:1 v/v, degassed)
Step-by-Step Methodology:
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Preparation: In an oven-dried Schlenk flask, combine the bromide core, arylboronic acid, and K₂CO₃.
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Degassing: Add the 1,4-Dioxane/H₂O mixture. Sparge the solution with Argon for 15 minutes to remove dissolved oxygen, which prevents the homocoupling of the boronic acid and protects the Pd(0) species.
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Catalyst Addition: Add Pd(dppf)Cl₂ under a positive stream of Argon. Seal the flask.
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Reaction: Heat the mixture to 90°C in a pre-heated oil bath for 12–16 hours. Monitor progression via LC-MS or TLC (EtOAc/Hexane).
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Workup: Cool to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove palladium black. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
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Purification: Purify the crude N-acetylated intermediate via flash column chromatography.
Protocol: Deprotection of the N-Acetyl Group
To evaluate the pharmacological activity of the synthesized analogs, the N-acetyl group must be removed to yield the secondary amine (nornicotine derivative), which is critical for hydrogen bonding within the nAChR binding pocket[6].
Step-by-Step Methodology:
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Hydrolysis: Dissolve the purified intermediate from Protocol 2.1 in 6M aqueous HCl (10 mL/mmol).
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Reflux: Heat the solution to 100°C for 12–18 hours. Amide hydrolysis requires harsh conditions; monitor via LC-MS until the starting material is consumed.
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Neutralization: Cool the reaction to 0°C. Carefully adjust the pH to 10–11 using 2M NaOH (aq).
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Extraction: Extract the free base with Dichloromethane (3 x 15 mL). Dry the combined organic layers over K₂CO₃ (do not use Na₂SO₄ for basic amines to prevent surface adsorption) and concentrate.
Pharmacological Relevance: nAChR Modulation
The endogenous ligand, acetylcholine, and the classic alkaloid, nicotine, bind with high affinity to the α4β2 nAChR subtype, which is heavily implicated in the dopamine reward pathway and addiction[3]. However, modifying the 6-position of the pyridine ring fundamentally alters the structure-activity relationship (SAR)[2][7].
Introducing steric bulk (via the cross-coupling protocols described above) at the C6 position induces a conformational clash within the tight binding pocket of the α4β2 receptor. Conversely, the α7 nAChR subtype—which is targeted for its pro-cognitive effects in Alzheimer's disease and schizophrenia—possesses a more accommodating binding interface[6].
Table 2: Representative SAR Trajectory for Deprotected 6-Substituted Nornicotines
| Substituent at C6 | α4β2 Affinity (Kᵢ, nM) | α7 Affinity (Kᵢ, nM) | Pharmacological Shift |
| -H (Nornicotine) | ~1.5 | >1000 | Non-selective, high addiction liability |
| -CH₃ | ~0.5 | ~800 | Potent α4β2 agonism[7] |
| -Br | ~15.0 | ~300 | Reduced α4β2 affinity, emerging α7 activity |
| -Bulky Aryl | >1000 | ~50 - 100 | α7-selective modulator (Cognitive target) |
Note: Values are generalized based on established literature for 6-substituted pyridine alkaloids to demonstrate the steric-driven selectivity shift.
Fig 2: Receptor subtype selectivity shift induced by C6-substitution on the pyridine ring.
Conclusion
1-(2-(6-Bromopyridin-3-yl)pyrrolidin-1-yl)ethanone (CAS: 1352485-86-9) is far more than a simple chemical catalog entry; it is a rationally designed precursor. By protecting the pyrrolidine amine and activating the pyridine C6 position with a bromine atom, it provides a self-validating, high-yield pathway for medicinal chemists to explore the chemical space of nAChR modulators. Utilizing the protocols outlined in this guide allows for the efficient synthesis of novel neurotherapeutics aimed at central nervous system disorders while engineering out the liability of addiction.
References
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Dukat, M., et al. "Synthesis, receptor binding and QSAR studies on 6-substituted nicotine derivatives as cholinergic ligands." European Journal of Medicinal Chemistry, via ResearchGate. Available at: [Link]
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Wikipedia Contributors. "6-Methylnicotine." Wikipedia, The Free Encyclopedia. Available at: [Link]
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Holladay, M. W., et al. "Neuronal Nicotinic Acetylcholine Receptors as Targets for Drug Discovery." Journal of Medicinal Chemistry, ACS Publications. Available at: [Link]
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Kusuma, B. R., et al. "Design, Synthesis and Biological Evaluation of Biphenylamide Derivatives (Suzuki Coupling of 6-bromopyridines)." PMC, National Institutes of Health. Available at:[Link]
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ACS Omega. "Advances in the Synthetic Approaches to β-Secretase (BACE-1) Inhibitors (Palladium Catalysis of 6-bromopyridines)." ACS Publications. Available at: [Link]
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